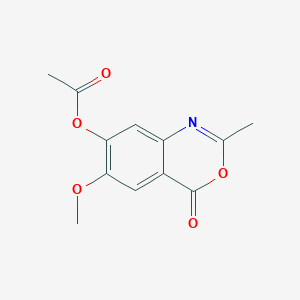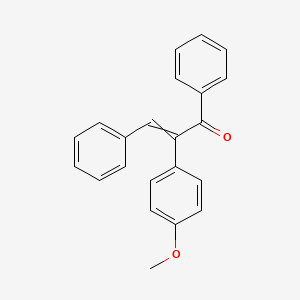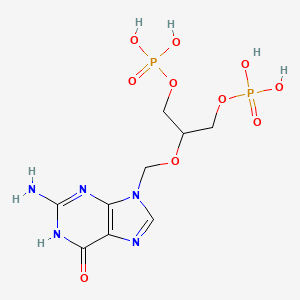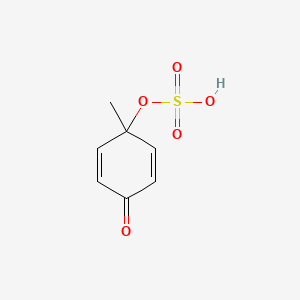![molecular formula C9H14N4 B14353426 5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile CAS No. 94470-52-7](/img/structure/B14353426.png)
5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile is an organic compound characterized by the presence of a diazenyl group and two nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopropan-2-yl diazenyl chloride with pentanenitrile in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the stability of the diazenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions with reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted nitriles or amides.
Aplicaciones Científicas De Investigación
5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The nitrile groups can also participate in binding interactions with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyanopropan-2-yl benzodithioate
- 2-Cyano-2-propyl benzodithioate
- 2-Phenyl-2-propyl benzodithioate
Uniqueness
5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile is unique due to its specific combination of diazenyl and nitrile groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
94470-52-7 |
|---|---|
Fórmula molecular |
C9H14N4 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
5-(2-cyanopropan-2-yldiazenyl)pentanenitrile |
InChI |
InChI=1S/C9H14N4/c1-9(2,8-11)13-12-7-5-3-4-6-10/h3-5,7H2,1-2H3 |
Clave InChI |
VSXJDUPHWCVVLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)N=NCCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)
![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
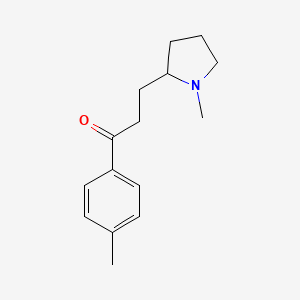
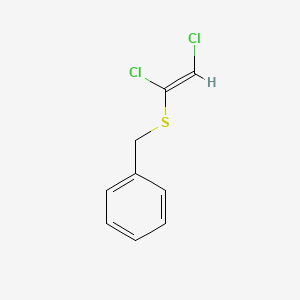
![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
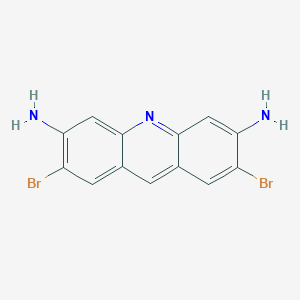

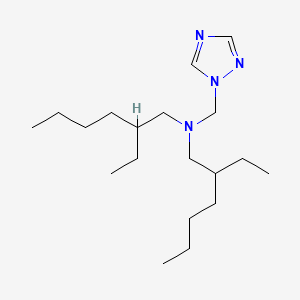
![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
